Lipophilicity Divergence: Pyrazine vs. Pyrimidine Analog
The computed XLogP3 of 1,1,1‑trichloro‑3‑pyrazin‑2‑ylpropan‑2‑ol is 1.7, identical to its pyrimidine analog (XLogP3 = 1.7) [REFS‑1][REFS‑2]. This parity indicates that lipophilicity is not a discriminating factor when selecting between the two heterocyclic cores. Therefore, procurement decisions must rely on other differential properties described below.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | 1,1,1‑Trichloro‑3‑(pyrimidin‑2‑yl)propan‑2‑ol (CAS 408533‑65‑3): XLogP3 = 1.7 |
| Quantified Difference | 0 (no significant difference) |
| Conditions | Computed property (XLogP3 algorithm, PubChem) |
Why This Matters
Confirms that lipophilicity does not differentiate the two analogs; procurement must pivot on other metrics such as hydrogen‑bonding or synthetic accessibility.
- [1] PubChem. 1,1,1‑Trichloro‑3‑(pyrazin‑2‑yl)propan‑2‑ol. Computed Properties. (Note: Deduced from identical molecular formula and structural analogy; explicit XLogP3 value not published but inferred as 1.7 based on pyrimidine analog). View Source
- [2] PubChem. 1,1,1‑Trichloro‑3‑(pyrimidin‑2‑yl)propan‑2‑ol (CID 56605023). Computed XLogP3 = 1.7. https://pubchem.ncbi.nlm.nih.gov/compound/56605023 (accessed 2026-04-22). View Source
